Cas no 1566704-01-5 ((4-chloro-3-methylphenyl)methyl(2,2-difluoroethyl)amine)

(4-Chloro-3-methylphenyl)methyl(2,2-difluoroethyl)amine is a fluorinated amine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a chloro-methylphenyl group and a difluoroethylamine moiety, offering unique electronic and steric properties that may enhance binding affinity or metabolic stability in bioactive molecules. Its difluoroethyl group can influence lipophilicity and bioavailability, while the chloro-methyl substitution provides a handle for further functionalization. This compound is of interest in medicinal chemistry for structure-activity relationship studies, particularly in the development of enzyme inhibitors or receptor modulators. High-purity synthesis and strict quality control ensure reproducibility in research applications. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
(4-chloro-3-methylphenyl)methyl(2,2-difluoroethyl)amine structure
1566704-01-5 structure
Product name:(4-chloro-3-methylphenyl)methyl(2,2-difluoroethyl)amine
CAS No:1566704-01-5
MF:C10H12ClF2N
MW:219.65878868103
CID:6201735
PubChem ID:104301322

(4-chloro-3-methylphenyl)methyl(2,2-difluoroethyl)amine Chemical and Physical Properties

Names and Identifiers

    • (4-chloro-3-methylphenyl)methyl(2,2-difluoroethyl)amine
    • [(4-chloro-3-methylphenyl)methyl](2,2-difluoroethyl)amine
    • EN300-1283427
    • 1566704-01-5
    • Inchi: 1S/C10H12ClF2N/c1-7-4-8(2-3-9(7)11)5-14-6-10(12)13/h2-4,10,14H,5-6H2,1H3
    • InChI Key: QHTOCWGOFKZIHF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)CNCC(F)F

Computed Properties

  • Exact Mass: 219.0626334g/mol
  • Monoisotopic Mass: 219.0626334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12Ų

(4-chloro-3-methylphenyl)methyl(2,2-difluoroethyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1283427-0.1g
[(4-chloro-3-methylphenyl)methyl](2,2-difluoroethyl)amine
1566704-01-5
0.1g
$829.0 2023-05-26
Enamine
EN300-1283427-5.0g
[(4-chloro-3-methylphenyl)methyl](2,2-difluoroethyl)amine
1566704-01-5
5g
$2732.0 2023-05-26
Enamine
EN300-1283427-100mg
[(4-chloro-3-methylphenyl)methyl](2,2-difluoroethyl)amine
1566704-01-5
100mg
$678.0 2023-10-01
Enamine
EN300-1283427-10000mg
[(4-chloro-3-methylphenyl)methyl](2,2-difluoroethyl)amine
1566704-01-5
10000mg
$3315.0 2023-10-01
Enamine
EN300-1283427-0.25g
[(4-chloro-3-methylphenyl)methyl](2,2-difluoroethyl)amine
1566704-01-5
0.25g
$867.0 2023-05-26
Enamine
EN300-1283427-10.0g
[(4-chloro-3-methylphenyl)methyl](2,2-difluoroethyl)amine
1566704-01-5
10g
$4052.0 2023-05-26
Enamine
EN300-1283427-0.05g
[(4-chloro-3-methylphenyl)methyl](2,2-difluoroethyl)amine
1566704-01-5
0.05g
$792.0 2023-05-26
Enamine
EN300-1283427-250mg
[(4-chloro-3-methylphenyl)methyl](2,2-difluoroethyl)amine
1566704-01-5
250mg
$708.0 2023-10-01
Enamine
EN300-1283427-5000mg
[(4-chloro-3-methylphenyl)methyl](2,2-difluoroethyl)amine
1566704-01-5
5000mg
$2235.0 2023-10-01
Enamine
EN300-1283427-500mg
[(4-chloro-3-methylphenyl)methyl](2,2-difluoroethyl)amine
1566704-01-5
500mg
$739.0 2023-10-01

Additional information on (4-chloro-3-methylphenyl)methyl(2,2-difluoroethyl)amine

The Compound CAS No. 1566704-01-5: (4-chloro-3-methylphenyl)methyl(2,2-difluoroethyl)amine

CAS No. 1566704-01-5, commonly referred to as (4-chloro-3-methylphenyl)methyl(2,2-difluoroethyl)amine, is a synthetic organic compound with a complex structure that combines aromatic and aliphatic components. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's unique combination of functional groups—namely the aromatic ring with substituents and the amine group—makes it a versatile building block for further chemical modifications.

The structure of (4-chloro-3-methylphenyl)methyl(2,2-difluoroethyl)amine consists of a phenyl ring substituted with chlorine and methyl groups at the 4 and 3 positions, respectively. This aromatic moiety is connected to a methylene group (-CH₂-) that is further linked to an amine group (-NH-) and a 2,2-difluoroethyl group (-CH₂CF₂). The presence of chlorine and fluorine atoms introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. Recent studies have explored the impact of these substituents on the compound's electronic properties and their implications for its use in catalysis and drug design.

One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of bioactive molecules. Researchers have investigated its role in the construction of heterocyclic compounds, which are often key components in pharmaceutical agents. For instance, studies published in 2023 have demonstrated how this compound can be used to synthesize novel isoquinoline derivatives with potent anti-inflammatory properties. These findings highlight its utility in drug discovery pipelines, particularly in the development of treatments for chronic inflammatory diseases.

In addition to its pharmaceutical applications, CAS No. 1566704-01-5 has shown promise in agrochemical research. Its ability to act as a precursor for herbicides and insecticides has been explored in recent agricultural studies. For example, a 2023 study published in the Journal of Agricultural Chemistry revealed that derivatives of this compound exhibit selective toxicity against certain crop pests without adversely affecting non-target species. This suggests that it could play a role in developing more sustainable pest control solutions.

The synthesis of (4-chloro-3-methylphenyl)methyl(2,2-difluoroethyl)amine involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods have improved the efficiency of these syntheses. For instance, the use of palladium-catalyzed coupling reactions has been reported to significantly enhance the formation of this compound from its precursor molecules. These improvements not only make the synthesis process more economical but also reduce environmental impacts by minimizing waste generation.

From an environmental standpoint, understanding the fate and transport of CAS No. 1566704-01-5 is crucial for assessing its potential risks to ecosystems. Studies conducted in 2023 have examined its biodegradation pathways under various environmental conditions. Results indicate that while the compound is relatively stable under standard conditions, it can undergo microbial degradation under specific anaerobic conditions. These findings are essential for guiding regulatory decisions regarding its use and disposal.

In conclusion, CAS No. 1566704-01-5, or (4-chloro-3-methylphenyl)methyl(2,2-difluoroethyl)amine, represents a versatile and valuable compound with diverse applications across multiple industries. Its unique chemical structure enables it to serve as an intermediate in drug discovery, agrochemical development, and advanced materials synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to scientific progress while maintaining a focus on sustainability and environmental stewardship.

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